molecular formula C10H7F3N2O3 B180628 2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile CAS No. 178896-77-0

2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile

Cat. No.: B180628
CAS No.: 178896-77-0
M. Wt: 260.17 g/mol
InChI Key: IANAREFPKLOIAF-UHFFFAOYSA-N
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Description

2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile is a chemical compound with the molecular formula C10H7F3N2O3 and a molecular weight of 260.17 g/mol . It is known for its unique structure, which includes a methoxy group, a nitro group, and a trifluoromethyl group attached to a phenyl ring, along with an acetonitrile group.

Preparation Methods

The synthesis of 2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile typically involves multiple stepsThe final step involves the conversion of the acyl group to an acetonitrile group . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s stability and lipophilicity. These properties make it a valuable compound for various applications .

Comparison with Similar Compounds

Similar compounds to 2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile include:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and physical properties, making it suitable for diverse applications.

Properties

IUPAC Name

2-[5-methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O3/c1-18-9-4-6(2-3-14)8(15(16)17)5-7(9)10(11,12)13/h4-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANAREFPKLOIAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CC#N)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70892358
Record name 5-Methoxy-2-nitro-4-(trifluoromethyl)benzene acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70892358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178896-77-0
Record name 5-Methoxy-2-nitro-4-(trifluoromethyl)benzene acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70892358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 178896-77-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A mixture of 1-Methoxy4-nitro-2-trifluoromethylbenzene (93 g, 0.421 mol) and 4 chlorophenoxyacetonitrile (77.55 g, 0.463 mol) in dry DMF (500 ml) was added dropwise over 0.75 h to a stirred solution of KOtBu (103.85 g, 0.927 mol) in dry DMF (400 ml) at −10° C. After complete addition the resulting purple solution was maintained at −10° C. for 1 h then poured into a mixture of ice/water (1.5 l) and 5 M aqueous HCl (1.5 l). The resulting mixture was extracted with dichloromethane (3×1 l). The combined extracts were washed with water (3 l), dried (Na2SO4) and evaporated under reduced pressure. The residue was chromatographed on silica using 10-40% ethyl acetate/petroleum ether as eluant to give the crude product which was recrystallised from ethyl acetate/petroleum ether to afford the title compound (85.13 g, 78%) as a white solid. Mp 103-104° C.
Quantity
93 g
Type
reactant
Reaction Step One
Name
chlorophenoxyacetonitrile
Quantity
77.55 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
103.85 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.5 L
Type
reactant
Reaction Step Three
Name
Quantity
1.5 L
Type
reactant
Reaction Step Three
Yield
78%

Synthesis routes and methods II

Procedure details

A mixture of 1-methoxy-4-nitro-2-trifluoromethylbenzene (93 g, 0.421 mol) and 4-chlorophenoxyacetonitrile (77.55 g, 0.463 mol) in dry DMF (500 ml) was added dropwise over 0.75 h to a stirred solution of KOtBu (103.85 g, 0.927 mol) in dry DMF (400 ml) at −10° C. After complete addition the resulting purple solution was maintained at −10° C. for 1 h then poured into a mixture of ice/water (1.5 l) and 5 M aqueous HCl (1.5 l). The resulting mixture was extracted with dichloromethane (3×1 l). The combined extracts were washed with water (3 l), dried (Na2SO4) and evaporated under reduced pressure. The residue was chromatographed on silica using 10-40% ethyl acetate/petroleum ether as eluant to give the crude product which was recrystallised from ethyl acetate/petroleum ether to afford the title compound (85.13 g, 78%) as a white solid. Mp 103-104° C.
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
77.55 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
103.85 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
1.5 L
Type
reactant
Reaction Step Three
Name
Quantity
1.5 L
Type
reactant
Reaction Step Three
Yield
78%

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